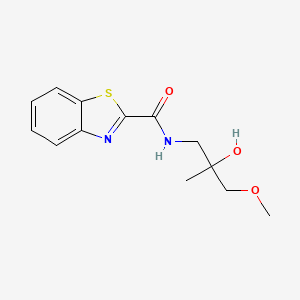

N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,3-benzothiazole-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-13(17,8-18-2)7-14-11(16)12-15-9-5-3-4-6-10(9)19-12/h3-6,17H,7-8H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVFJBRWMVJRNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=NC2=CC=CC=C2S1)(COC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,3-benzothiazole-2-carboxamide typically involves the reaction of 1,3-benzothiazole-2-carboxylic acid with 2-hydroxy-3-methoxy-2-methylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,3-benzothiazole-2-carboxamide exhibit notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including:

| Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 66 |

| Escherichia coli | 50 |

| Candida albicans | 30 |

The mechanism of action may involve enzyme inhibition and receptor modulation, which can affect cellular signaling pathways and metabolic processes.

Anticancer Potential

A significant area of research involves the anticancer properties of this compound. Studies have shown it can induce cytotoxic effects on cancer cell lines such as HeLa cells. The IC50 values obtained were notably lower than those of standard chemotherapy agents, suggesting potential as a therapeutic agent.

Pesticidal Activity

The compound has been investigated for its potential use as a pesticide due to its structural characteristics that may enhance biological activity against pests. Preliminary studies indicate effectiveness against certain insect species and fungal pathogens.

Polymer Additives

N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,3-benzothiazole-2-carboxamide is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation can improve the durability of materials used in various applications.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy against multi-drug resistant strains of bacteria. The compound demonstrated promising results with MIC values comparable to conventional antibiotics, indicating its potential as an alternative treatment option.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

- Fluorine Substitution : Enhances lipophilicity and membrane permeability.

- Hydroxy Group : Contributes to hydrogen bonding, increasing binding affinity.

- Methoxy Group : Improves solubility and may modulate pharmacokinetics.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Structural Differences : Replaces the benzothiazole core with a methylbenzamide group and lacks the methoxy substituent.

- Key Features : Possesses an N,O-bidentate directing group, enabling use in metal-catalyzed C–H bond functionalization reactions.

- Physicochemical Properties : Lower molecular weight (estimated ~235 g/mol) compared to the target compound (~313 g/mol). The absence of sulfur in the aromatic ring reduces electronic complexity .

- Applications : Primarily explored in catalytic chemistry rather than bioactivity.

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) Hydrazinecarboxamide

- Structural Differences : Incorporates a benzodioxol ring, imidazole group, and hydrazinecarboxamide linkage. The (E)-configured imine enhances rigidity.

- Key Features : Demonstrated crystallographic stability via X-ray analysis. The chlorophenyl group increases hydrophobicity.

N-(3-(Dimethylamino)propyl)-N-(4-Methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide Hydrochloride

- Structural Differences: Contains dual benzothiazole rings and a dimethylaminopropyl group, forming a hydrochloride salt.

- Key Features: Higher molecular weight (463.0 g/mol) and increased basicity due to the dimethylamino group. The methoxy substituent may enhance solubility in polar solvents.

- Applications : Likely explored for receptor-binding applications due to its bulk and charge .

N-[2-(3-Cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1,3-Benzothiazole-2-Carboxamide

- Structural Differences : Features a triazolone ring with cyclopropyl and phenyl substituents.

- Key Features: High topological polar surface area (106 Ų) due to multiple hydrogen bond acceptors (5) and donors (1). The triazolone ring adds metabolic stability.

- Computational Data : Complexity score of 676, significantly higher than the target compound, suggesting challenges in synthesis .

Comparative Analysis Table

Research Findings and Implications

- Bioactivity: While the target compound’s benzothiazole-carboxamide structure aligns with anticancer agents like 5-(1H-indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine (), its lack of a chlorophenyl or indole group may reduce Bcl-2 binding affinity.

- Catalytic Utility : The N,O-bidentate directing group in ’s compound highlights a design advantage absent in the target compound, suggesting opportunities for structural optimization .

- ADMET Properties : The target compound’s moderate polar surface area (~80–90 Ų estimated) likely improves membrane permeability compared to ’s triazolone derivative (106 Ų), which may face bioavailability challenges .

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,3-benzothiazole-2-carboxamide is a compound of interest due to its diverse biological activities. This article explores its chemical properties, synthesis, and biological evaluations, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory effects.

- Molecular Formula : C13H16N2O3S

- Molar Mass : 280.34 g/mol

- CAS Number : 1334376-50-9

This compound belongs to the benzothiazole family, which is known for various pharmacological properties. The presence of hydroxyl and methoxy groups enhances its biological activity by increasing solubility and modulating interactions with biological targets.

Synthesis

The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,3-benzothiazole-2-carboxamide typically involves the reaction of benzothiazole derivatives with appropriate carboxylic acids under controlled conditions. Various methods have been explored, including green synthesis techniques that minimize environmental impact while maximizing yield.

Anticancer Activity

Recent studies have shown that benzothiazole derivatives exhibit significant anticancer properties. For instance:

- Study Findings : A study evaluated the antiproliferative effects of several benzothiazole compounds against various cancer cell lines, including AGS (gastric cancer), HepG2 (liver cancer), and HCT116 (colorectal cancer) cells. The results indicated that compounds similar to N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,3-benzothiazole-2-carboxamide demonstrated potent inhibitory effects on cell proliferation, particularly at concentrations above 10 µg/mL .

| Cell Line | IC50 (µg/mL) | Effectiveness |

|---|---|---|

| AGS | < 10 | High antiproliferative |

| HepG2 | 20 | Moderate |

| HCT116 | 30 | Moderate |

Additionally, the expression levels of apoptosis-related proteins such as caspase-3, -8, and -9 were significantly increased upon treatment with these compounds, indicating a mechanism involving programmed cell death .

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has been widely documented. In a comparative study:

- Evaluation : The compound was tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and fungal strains like Candida albicans. The results demonstrated that N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,3-benzothiazole-2-carboxamide exhibited considerable antibacterial activity with inhibition zones comparable to standard antibiotics .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 32.00 ± 1.73 |

| Escherichia coli | 25.00 ± 1.50 |

| Candida albicans | 20.00 ± 1.25 |

Anti-inflammatory Activity

Benzothiazole derivatives also show promise in anti-inflammatory applications:

- Mechanism : Studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity could be linked to their ability to modulate signaling pathways associated with inflammatory responses .

Case Studies

- Anticancer Study : A recent publication highlighted the efficacy of a series of benzothiazoles in inhibiting tumor growth in vivo models. The study reported a significant reduction in tumor size when treated with compounds similar to N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,3-benzothiazole-2-carboxamide compared to control groups .

- Antimicrobial Evaluation : Another research focused on synthesizing and evaluating new benzothiazole derivatives against resistant strains of bacteria. The findings indicated enhanced activity against Gram-negative bacteria due to structural modifications that improved membrane permeability .

Q & A

Q. What are the standard synthetic routes for N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,3-benzothiazole-2-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves coupling 1,3-benzothiazole-2-carboxylic acid with the appropriate amine derivative under reflux conditions. For example, analogous syntheses of benzothiazole carboxamides use POCl₃ as a coupling agent in a refluxing solvent (e.g., toluene or dichloromethane) at 90°C for 3–6 hours . Precipitation is achieved by adjusting the pH to 8–9 with ammonia, followed by recrystallization from DMSO/water (2:1). Yield optimization requires strict control of stoichiometry (1:1 molar ratio of acid to amine), anhydrous conditions, and inert gas purging to prevent side reactions.

Table 1 : Example Reaction Conditions from Analogous Syntheses

| Parameter | Value/Description | Reference |

|---|---|---|

| Coupling Agent | POCl₃ (3 mol) | |

| Solvent | Toluene/DCM | |

| Temperature | 90°C (reflux) | |

| Reaction Time | 3–6 hours | |

| Purification | Recrystallization (DMSO/water) |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity. For instance, in similar benzothiazole derivatives, the NH proton in the carboxamide group appears as a singlet at δ 10.5–11.0 ppm, while aromatic protons resonate between δ 7.0–8.5 ppm . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., m/z 322.052 for C₁₆H₁₀N₄O₂S analogs) . Fourier-Transform Infrared Spectroscopy (FTIR) identifies carbonyl (C=O, ~1700 cm⁻¹) and benzothiazole (C-S, ~600 cm⁻¹) stretches .

Q. How can solubility and stability be assessed under varying experimental conditions?

- Methodological Answer : Solubility screening should use a graded solvent system (polar to non-polar: water, DMSO, ethanol, chloroform). Stability tests involve storing the compound at 4°C, 25°C, and 40°C for 1–4 weeks, with periodic HPLC analysis to detect degradation. For example, benzothiazole derivatives are typically stable in DMSO at −20°C for >6 months but degrade in aqueous solutions at pH > 9 .

Advanced Research Questions

Q. How can discrepancies in NMR data during derivative synthesis be systematically resolved?

- Methodological Answer : Contradictions in NMR signals (e.g., unexpected splitting or shifts) often arise from impurities or tautomerism. Purify the compound via column chromatography (silica gel, ethyl acetate/hexane gradient) and re-analyze in deuterated DMSO or CDCl₃. Compare with computational predictions (e.g., density functional theory, DFT) for proton environments . For example, a 2021 study resolved tautomeric ambiguity in benzothiazole analogs by correlating experimental ¹³C NMR with DFT-calculated chemical shifts .

Q. What computational strategies predict the reactivity of the benzothiazole moiety in catalytic or supramolecular applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electrophilic substitution patterns at the benzothiazole C-2 position. Molecular docking studies assess hydrogen-bonding potential with biological targets (e.g., enzymes) or supramolecular hosts . For cocrystallization, analyze Hirshfeld surfaces to predict π-π stacking or hydrogen-bonding interactions, as demonstrated in aminobenzothiazole cocrystals .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., methoxy → ethoxy, hydroxyl → methyl) and evaluate physicochemical properties (logP, solubility) and bioactivity. Use a modular approach:

- Step 1 : Introduce substituents via nucleophilic substitution or Suzuki coupling .

- Step 2 : Characterize analogs via HPLC, NMR, and HRMS .

- Step 3 : Test in biological assays (e.g., enzyme inhibition) or material science applications (e.g., fluorescence).

Table 2 : Example Substituent Effects in Benzothiazole Analogs

| Substituent | Impact on LogP | Bioactivity Trend | Reference |

|---|---|---|---|

| Methoxy (-OCH₃) | ↑ Hydrophobicity | Enhanced binding | |

| Hydroxyl (-OH) | ↓ LogP, ↑ solubility | Reduced activity |

Q. What strategies address contradictions in reported synthetic yields or spectral data across studies?

- Methodological Answer : Critical analysis of prior literature is essential. For example, low yields (e.g., 30% vs. 70%) may stem from differences in solvent purity or inert atmosphere use. Replicate key steps (e.g., reflux time, purification) under controlled conditions. Use statistical tools like Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) . A 2018 study resolved yield disparities in thiadiazole synthesis by optimizing POCl₃ stoichiometry and reaction time .

Theoretical and Methodological Integration

Q. How can this compound’s properties be integrated into broader chemical or biological frameworks?

- Methodological Answer : Link the compound’s electronic properties (e.g., HOMO-LUMO gaps from DFT) to its role in photodynamic therapy or organic electronics. For biological applications, align SAR data with target enzyme active sites (e.g., tyrosine kinase inhibition) using molecular dynamics simulations . A 2016 study on benzothiazole cocrystals demonstrated how supramolecular interactions enhance bioavailability, guided by crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.